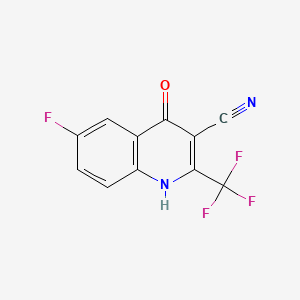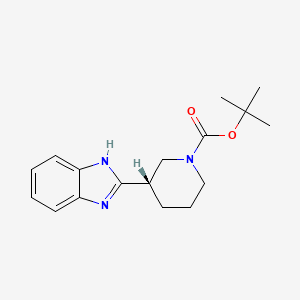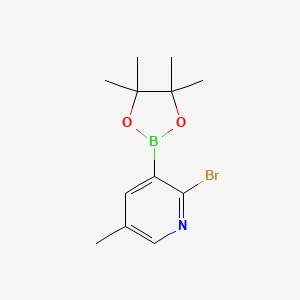
2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BBrNO2 . It is related to the compound 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which has applications in the field of medicine, organic synthesis, and fine chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 . This indicates that the molecule consists of a pyridine ring substituted with a bromo group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Scientific Research Applications
Bifunctional Building Block in Combinatorial Chemistry
- 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is identified as a bifunctional building block in combinatorial chemistry. Its structure, compared with its regioisomer, shows unique orientations and bond angles, impacting its stability and chemical reactivity. This compound demonstrates varying chemical reactivity and lower stability compared to its regioisomer, highlighting its potential in chemical synthesis and combinatorial chemistry applications (Sopková-de Oliveira Santos et al., 2003).
Crystal Structure and DFT Studies for Molecular Analysis
- Detailed crystal structure and Density Functional Theory (DFT) studies have been conducted on derivatives of this compound. These studies help understand the molecular structures and physicochemical properties, essential for various scientific applications. The molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction, providing valuable insights for further research and application in materials science (Huang et al., 2021).
Enhancement of Fluorescence Brightness in Nanoparticles
- This compound has been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles with enhanced fluorescence emission. These nanoparticles, particularly when dispersed in water, show bright fluorescence emission, which can be tuned to longer wavelengths, showcasing their potential in nanotechnology and material sciences (Fischer et al., 2013).
Color Tuning in Iridium Tetrazolate Complexes
- The compound plays a crucial role in the color tuning of iridium tetrazolate complexes. Its use as a ligand influences the electrochemical and photophysical properties, enabling the tuning of emission color, which is valuable in the development of organic light-emitting devices and biological labeling applications (Stagni et al., 2008).
Conformational Preference and Molecular Structure Analysis
- The compound's molecular structure and conformational preference have been extensively studied using single-crystal X-ray diffraction and NMR spectroscopy. These studies reveal its molecular conformations and characteristics, which are vital for designing and synthesizing new molecules in pharmaceutical and material sciences (Khaibullina et al., 2015).
Mechanism of Action
Target of Action
The compound 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester, is an important intermediate for the synthesis of cholinergic drugs . These drugs primarily target the cholinergic system, which plays a crucial role in the nervous system by regulating the neurotransmitter acetylcholine.
Mode of Action
It is known that similar compounds participate in the synthesis of various drugs through nucleophilic and amidation reactions . These reactions involve the exchange of a nucleophile, or electron-rich atom, with the compound, leading to the formation of new covalent bonds.
Biochemical Pathways
The compound is involved in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . These drugs work by modulating the cholinergic system, a biochemical pathway that involves the neurotransmitter acetylcholine. Acetylcholine is essential for many functions in the body, including muscle movement and the regulation of heart rate and digestion.
Result of Action
The result of the action of this compound is the synthesis of cholinergic drugs . These drugs can have various effects at the molecular and cellular level, depending on their specific mechanism of action. For example, they may increase the concentration of acetylcholine at nerve synapses, enhancing cholinergic transmission.
Properties
IUPAC Name |
2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGTIKJOZJYGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694420 |
Source


|
| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-50-2 |
Source


|
| Record name | Pyridine, 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)
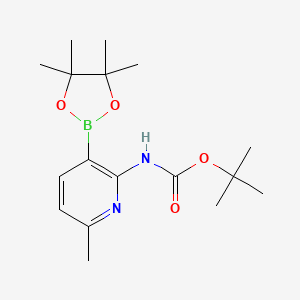
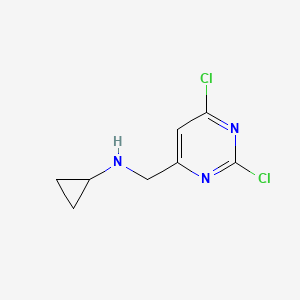
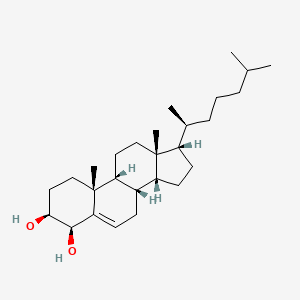
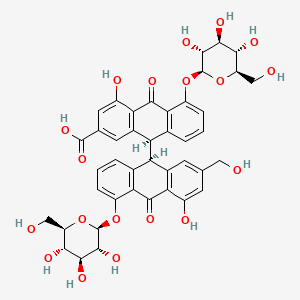
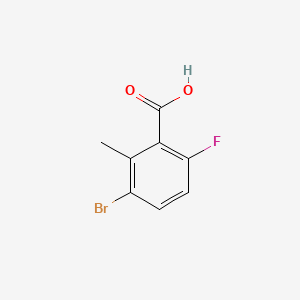
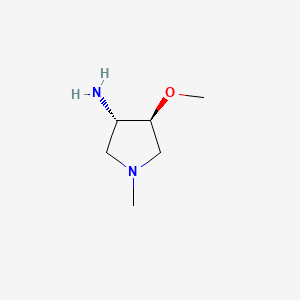
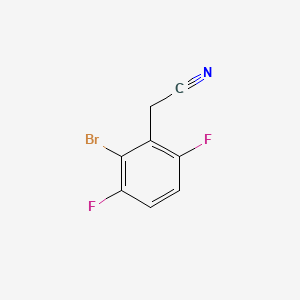
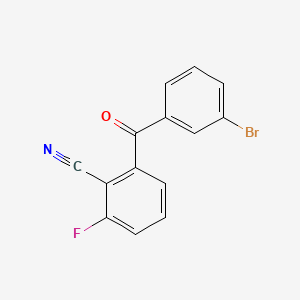

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)
